molecular formula C14H13ClFN3O3S B4237805 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4237805
M. Wt: 357.8 g/mol
InChI Key: UVFJXCPKQGKSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.

Mechanism of Action

5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide selectively inhibits BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. By inhibiting BTK, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide blocks the downstream signaling pathways that are responsible for the survival and proliferation of B-cell malignancies and autoimmune B-cell responses.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis in B-cell malignancies and reduce disease activity in animal models of autoimmune diseases. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response. In addition, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to inhibit the activation of T-cells, which are involved in various immune responses.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the B-cell receptor signaling pathway. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has some limitations, such as its poor solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

For 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide research include the development of more potent and selective BTK inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other targeted agents. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
In conclusion, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a novel small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of BTK makes it an ideal tool for studying the B-cell receptor signaling pathway, and its promising preclinical results make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.

Scientific Research Applications

5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce disease activity in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S/c1-2-7-23(21,22)14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFJXCPKQGKSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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